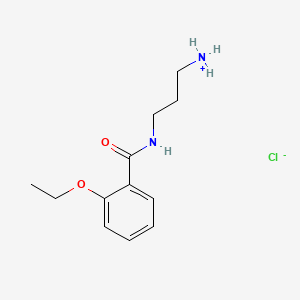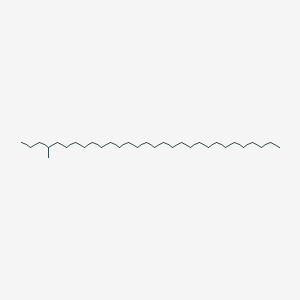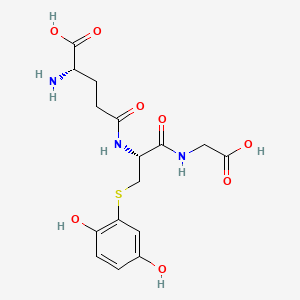![molecular formula C19H15NO B14449345 Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- CAS No. 78634-33-0](/img/structure/B14449345.png)
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- can be achieved through various methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . This reaction is promoted by trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow the production of substituted isoquinoline libraries .
Industrial Production Methods
Industrial production methods for Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline analogues, while reduction can produce tetrahydroisoquinolines .
Applications De Recherche Scientifique
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the phenyl and dihydro groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Phenylethylamine: A simpler compound with a phenyl group attached to an ethylamine chain.
Uniqueness
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both isoquinoline and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
78634-33-0 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-phenyl-3,4-dihydro-1H-benzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17-15-9-5-4-6-13(15)10-11-16(17)19(20-18)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
Clé InChI |
NEIHVSRZUUUHCM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=CC=CC=C23)C(NC1=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


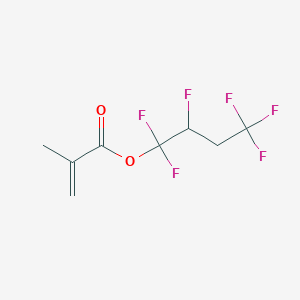
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
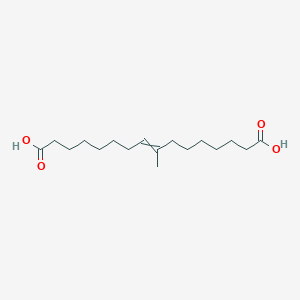
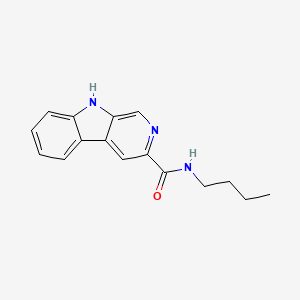

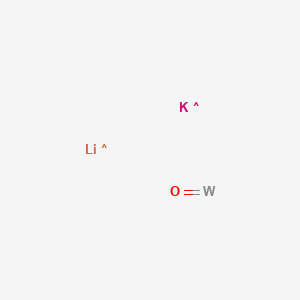
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

